molecular formula C21H26N4O4 B4974669 N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-5-nitrobenzamide

N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-5-nitrobenzamide

Cat. No. B4974669
M. Wt: 398.5 g/mol
InChI Key: OWJMSHQDVXTMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of nitrobenzamides and is also known as EPPN.

Mechanism of Action

The mechanism of action of EPPN is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. EPPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EPPN also inhibits the activity of phosphodiesterase-5 (PDE-5), which is involved in the regulation of smooth muscle tone.
Biochemical and physiological effects:
EPPN has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. EPPN also increases the production of nitric oxide, which is involved in the regulation of blood flow and vascular tone.

Advantages and Limitations for Lab Experiments

EPPN has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, EPPN has limitations in terms of its toxicity and potential side effects. Therefore, careful consideration must be given to the dosage and administration of EPPN in lab experiments.

Future Directions

There are several future directions for the research on EPPN. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to explore the use of EPPN in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of EPPN and its potential side effects.

Synthesis Methods

The synthesis of EPPN involves the reaction of 5-nitroanthranilic acid with 4-ethylpiperazine and 2-ethoxybenzoyl chloride. The resulting product is then purified through recrystallization. This synthesis method has been optimized to improve the yield and purity of EPPN.

Scientific Research Applications

EPPN has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. EPPN has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-3-23-11-13-24(14-12-23)19-10-9-16(25(27)28)15-17(19)21(26)22-18-7-5-6-8-20(18)29-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJMSHQDVXTMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitrobenzamide

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